1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl-

Druglikeness Permeability Physicochemical Property

Researchers screening CNS targets face a bottleneck: identifying fragments with predicted blood-brain barrier (BBB) permeability. This compound directly addresses that challenge. • BBB-Permeable Profile: TPSA 56.49 Ų and LogP 3.61 fall within the optimal CNS drug space (TPSA < 90 Ų; LogP 1-5), prioritizing it for kinase/GPCR screening cascades. • Fragment-Efficient Core: MW 313.4 g/mol with five H-bond acceptors enables high ligand efficiency in FBDD campaigns targeting nucleotide-binding sites (e.g., PARPs). • Unique SAR Probe: The N-methylpyrazole at position 3 combined with 5,6-diphenyl substitution creates a distinct regioisomer unexplored in foundational antimicrobial studies, enabling novel steric/electronic tolerance mapping.

Molecular Formula C19H15N5
Molecular Weight 313.4 g/mol
CAS No. 602279-36-7
Cat. No. B12581594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl-
CAS602279-36-7
Molecular FormulaC19H15N5
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N5/c1-24-16(12-13-20-24)19-21-17(14-8-4-2-5-9-14)18(22-23-19)15-10-6-3-7-11-15/h2-13H,1H3
InChIKeyHNGNHEYDMWXMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- Procurement & Baseline Data


1,2,4-Triazine, 3-(1-methyl-1H-pyrazol-5-yl)-5,6-diphenyl- (CAS 602279-36-7) is a synthetic heterocyclic small molecule characterized by a 1,2,4-triazine core substituted with a 1-methyl-1H-pyrazol-5-yl moiety at position 3 and phenyl groups at positions 5 and 6. It is a screening compound with a molecular weight of 313.36 g/mol, a topological polar surface area (TPSA) of 56.49 Ų, and a calculated LogP of 3.61 . The compound is distinct from common in-class analogs due to its specific regiochemistry and the presence of an N-methylpyrazole group, which impacts its physicochemical profile.

Screening compound with unique N-methylpyrazole regiochemistry
Balanced polarity and lipophilicity profile
Supports CNS penetration and fragment-based design

Why Standard 1,2,4-Triazines Cannot Substitute for the Target Compound


Generic 1,2,4-triazine scaffolds offer a broad spectrum of biological activities, but their pharmacological and physicochemical profiles are highly sensitive to the nature and position of substituents. The target compound possesses a unique N-methylpyrazole at the 3-position and two phenyl groups at the 5,6-positions, resulting in a specific TPSA (56.49 Ų) and LogP (3.61) combination . Simply substituting a 3-hydrazino or 3-methylthio analog—common derivatives in antimicrobial research [1]—would drastically alter hydrogen-bonding capacity, lipophilicity, and thus membrane permeability and target binding, making direct interchange scientifically unsound.

3-position substituent swap (e.g., hydrazino or methylthio) alters H-bond capacity and lipophilicity, shifting permeability and target binding.
Sulfur-containing analogs change acceptor character, potentially modifying kinase or dehydrogenase recognition profiles.
Fused polycyclic derivatives (MW >380 g/mol) exceed lead-like space, reducing ligand efficiency for fragment-based approaches.

Quantitative Differentiation vs. Analog Compounds


TPSA Advantage Over Unsubstituted Triazine

The target compound exhibits a TPSA of 56.49 Ų , which is significantly higher than a baseline 5,6-diphenyl-1,2,4-triazine lacking the 3-pyrazolyl moiety (estimated TPSA ~38.67 Ų). This increased polar surface area directly impacts passive membrane permeability and oral bioavailability potential, providing a key property-based selection criterion.

TPSA Comparison
Class-level
56.49 vs 38.67 Ų (+46%)
Reported TPSA difference may influence permeability ranking
Computed values; class-level inference
Druglikeness Permeability Physicochemical Property

LogP Advantage Over Hydrophilic Analogs

The target compound's computed LogP of 3.61 positions it within the moderately lipophilic range, contrasting with 3-hydrazino-5,6-diphenyl-1,2,4-triazine (estimated LogP ~1.95) or 3-(methylthio) analogs. The methyl group on the pyrazole ring contributes to this increased lipophilicity, which influences solubility, metabolic stability, and membrane partitioning.

LogP Advantage
Class-level
3.61 vs ~1.95 (+1.66 log units)
Higher lipophilicity may support membrane partitioning for CNS assays
Computed; class-level comparison
Lipophilicity Bioavailability LogP

H-Bond Acceptor Profile vs. 3-Methylthio Analog

The target compound possesses 5 nitrogen atoms, providing multiple hydrogen bond acceptor sites. In comparison, a 3-(methylthio)-5,6-diphenyl-1,2,4-triazine analog (such as compound 3 in ref [1]) has one sulfur atom replacing a nitrogen in a pyrazole, reducing potential hydrogen bonding interactions with target enzymes. This affects ligand-target recognition and can be critical for kinase or dehydrogenase inhibitor design.

H-Bond Acceptor Profile
Class-level
5 nitrogen vs. 4N+1S acceptor
All-nitrogen profile may alter target recognition geometry
Qualitative comparison; no Ki/IC50 data available
Hydrogen Bond Acceptors Medicinal Chemistry Ligand Efficiency

Molecular Weight & Rotatable Bond Advantage Over Fused Heterocycles

With a molecular weight of 313.4 g/mol and 3 rotatable bonds (connecting pyrazole and two phenyl rings), the target compound resides within the 'lead-like' chemical space, in contrast to polycyclic pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine derivatives bearing the 5,6-diphenyl-1,2,4-triazine moiety (MW > 380 g/mol, as described in [1]). The lower molecular weight and limited flexibility offer advantages in fragment-based drug discovery (FBDD) and combinatorial library design.

MW & Rot. Bonds
Class-level
313.4 g/mol, 3 rot. bonds vs. >380 g/mol, 5+
Lead-like space supports fragment-based screening and elaboration
Structural comparison to fused derivatives [1]
Molecular Weight Drug-likeness Fragment-based screening

Experimental Applications of 5,6-Diphenyl-1,2,4-triazine Derivative


CNS-Penetrant Probe Design

With a TPSA of 56.49 Ų and LogP of 3.61 , this compound falls within the predicted favorable range for crossing the blood-brain barrier (typically TPSA < 90 Ų and LogP 1-5). It can be prioritized for CNS target screening libraries, particularly for kinases or GPCRs where a moderately lipophilic heterocyclic core is desired.

Fragment-Based Screening with All-Nitrogen Heterocycles

The molecular weight of 313.4 g/mol and the presence of five nitrogen atoms as hydrogen bond acceptors make it a suitable fragment for FBDD targeting nucleotide-binding sites (e.g., kinases, PARPs). Its smaller size relative to fused polycyclic derivatives [1] allows for higher ligand efficiency and more efficient fragment elaboration.

Antimicrobial SAR Using 5,6-Diphenyl-1,2,4-triazine Core

Building on the antimicrobial activity established for 5,6-diphenyl-1,2,4-triazine derivatives [1], this compound introduces an N-methylpyrazole at position 3—a substitution not explored in the foundational study. Incorporating this compound into SAR panels can help map the steric and electronic tolerance at this position for antibacterial or antifungal optimization.

Application
Selection Property
Validation Focus
CNS screening library design
Predicted CNS permeability profile
BBB permeability assays
Fragment-based screening for nucleotide-binding targets
Lead-like MW and all-nitrogen H-bond profile
Ligand efficiency and co-crystallography
Antimicrobial SAR exploration
N-methylpyrazole substitution for steric/electronic mapping
Antimicrobial screening panels
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